Enasidenib mesylate

説明

エナシデニブメシル酸塩: は、イソクエン酸脱水素酵素2(IDH2)酵素の選択的阻害剤です。 主に、IDH2遺伝子に特定の変異を持つ、再発または難治性の急性骨髄性白血病(AML)の成人患者さんの治療に使用されます 。 この化合物はアジオス・ファーマシューティカルズによって開発され、セルジェンにライセンス供与されてさらなる開発が進められています 。エナシデニブメシル酸塩は、米国 食品医薬品局(FDA)によって2017年8月1日に承認されました .

準備方法

エナシデニブメシル酸塩の合成は、コア構造の調製から始まり、官能基の導入を経て、複数のステップを伴います。合成経路には通常、次のステップが含まれます。

コア構造の形成: コア構造は、一連の縮合反応と環化反応によって合成されます。

官能基の導入: トリフルオロメチル基やピリジニル基などの官能基は、求核置換反応とカップリング反応によって導入されます。

化学反応の分析

Metabolic Pathways and Enzymatic Transformations

Enasidenib undergoes extensive metabolism mediated by cytochrome P450 (CYP) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs). The primary metabolic reactions include:

Table 1: Enzymes Involved in Enasidenib Metabolism

| Enzyme Family | Specific Isoforms Involved | Role in Metabolism |

|---|---|---|

| Cytochrome P450 | CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 | Oxidation and N-dealkylation |

| UGTs | UGT1A1, 1A3, 1A4, 1A9, 2B7, 2B15 | Glucuronidation |

Pharmacodynamic Interactions with IDH2 Enzyme

Enasidenib selectively inhibits mutant IDH2 variants (R140Q, R172S, R172K), blocking their neomorphic activity of converting α-ketoglutarate (α-KG) to oncogenic 2-hydroxyglutarate (2-HG). This inhibition restores cellular differentiation in hematopoietic cells .

Key Findings :

- In vitro and in vivo studies show enasidenib reduces 2-HG levels by >90%, reversing DNA hypermethylation and promoting myeloid differentiation .

- AGI-16903 also inhibits mutant IDH2 but with lower potency compared to the parent drug .

Drug-Drug Interaction Potential

Enasidenib and AGI-16903 inhibit or induce several enzymes and transporters, posing risks for interactions with co-administered drugs:

Table 2: Enzyme and Transporter Interactions

Excretion and Elimination Pathways

Enasidenib is predominantly excreted via the fecal route (89% of radioactivity), with minimal renal elimination. Biliary excretion and enterohepatic recirculation contribute to its pharmacokinetics .

Table 3: Excretion Profile

| Route | Percentage of Dose Excreted | Primary Metabolites Identified |

|---|---|---|

| Feces | 89% | Enasidenib (unchanged), AGI-16903 |

| Urine | 11% | Trace glucuronidated metabolites |

Secondary Pharmacodynamic Effects

科学的研究の応用

Treatment of Acute Myeloid Leukemia

Enasidenib mesylate is primarily indicated for adult patients with relapsed or refractory AML harboring IDH2 mutations. The drug received FDA approval in August 2017 based on clinical trials demonstrating its efficacy in inducing complete remission rates .

- Efficacy : In pivotal studies, enasidenib monotherapy achieved a complete remission or complete remission with partial hematologic recovery rate of approximately 23%, with a median duration of response lasting 8.2 months .

- Safety Profile : The most common adverse effects include differentiation syndrome, which occurs in about 12% of patients and can present with symptoms such as dyspnea and fever. Management typically involves corticosteroids and dose adjustments .

Combination Therapy

Recent studies have explored the combination of enasidenib with other agents, such as azacitidine (AZA), to enhance treatment outcomes. A notable trial showed that the combination therapy resulted in a doubling of overall response rates compared to AZA alone (74% vs. 36%) without significantly increasing myelosuppressive side effects .

Case Studies and Clinical Findings

Several case studies have documented unique manifestations associated with enasidenib treatment:

- Differentiation Syndrome : A case involving a 77-year-old woman highlighted thyroiditis as a rare manifestation of differentiation syndrome while on enasidenib combined with AZA. The patient experienced pleural effusion and required dose adjustments due to hyperbilirubinemia and thyroiditis .

- Management Protocols : A systematic review identified key symptoms associated with differentiation syndrome and proposed management algorithms to enhance patient safety during treatment .

Research Beyond AML

Ongoing research is investigating the potential applications of this compound in other malignancies beyond AML. The drug's mechanism may offer insights into treating solid tumors or other hematological conditions characterized by IDH mutations. Clinical trials are actively exploring these avenues, aiming to establish broader therapeutic roles for enasidenib .

Summary Table of Clinical Findings

| Study/Trial | Patient Population | Treatment Regimen | Efficacy Outcomes | Adverse Effects |

|---|---|---|---|---|

| Phase 1/2 Study | 281 patients with R/R AML | Enasidenib monotherapy (100 mg/day) | CR/CRh: 23%, median duration: 8.2 months | Differentiation syndrome (12%), dyspnea |

| Combination Trial | Newly diagnosed IDH2-mutant AML | Enasidenib + Azacitidine | Overall response: 74% vs. AZA alone: 36% | Comparable myelosuppression |

| Case Study | 77-year-old female patient | Enasidenib + Azacitidine | Notable thyroiditis as differentiation syndrome manifestation | Hyperbilirubinemia, pleural effusion |

作用機序

エナシデニブメシル酸塩は、がん代謝産物である2-ヒドロキシグルタル酸(2-HG)の生成に関与する、変異したIDH2酵素を阻害することで作用します。 IDH2を阻害することで、エナシデニブメシル酸塩は2-HGのレベルを低下させ、正常な細胞分化を回復させ、がん細胞の増殖を抑制します 。 関与する分子標的と経路には、クエン酸回路とエピジェネティックな修飾の調節が含まれます .

類似の化合物との比較

エナシデニブメシル酸塩は、IDH2酵素の選択的阻害において独特です。類似の化合物には以下が含まれます。

イボシデニブ: IDH1変異AMLの治療に使用される、イソクエン酸脱水素酵素1(IDH1)酵素の阻害剤です。

AG-120: がん治療において類似の用途を持つ、もう1つのIDH1阻害剤です。

類似化合物との比較

Enasidenib mesylate is unique in its selective inhibition of the IDH2 enzyme. Similar compounds include:

Ivosidenib: An inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, used for the treatment of IDH1-mutated AML.

AG-120: Another IDH1 inhibitor with similar applications in cancer treatment.

AG-881: A dual inhibitor of both IDH1 and IDH2 enzymes, used in research for broader applications in cancer therapy

This compound stands out due to its specificity for IDH2 and its effectiveness in treating IDH2-mutated AML .

生物活性

Enasidenib mesylate, marketed under the brand name Idhifa, is an innovative therapeutic agent primarily used for treating relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the isocitrate dehydrogenase 2 (IDH2) gene. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, associated adverse effects, and ongoing research findings.

Enasidenib functions as a selective inhibitor of mutant IDH2 proteins. In normal physiological conditions, IDH2 catalyzes the conversion of isocitrate to α-ketoglutarate in the Krebs cycle. However, mutations in IDH2 lead to a neomorphic enzymatic activity that converts α-ketoglutarate into the oncometabolite 2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are implicated in hypermethylation of DNA and histones, resulting in disrupted differentiation and proliferation of hematopoietic cells .

By inhibiting mutant IDH2, enasidenib reduces 2-HG levels, thereby promoting differentiation of leukemic cells into mature myeloid cells. This differentiation is crucial as it restores normal hematopoiesis without causing significant bone marrow aplasia .

Clinical Efficacy

The efficacy of enasidenib has been extensively studied in clinical trials. A pivotal study demonstrated an overall response rate (ORR) of approximately 40.3% among patients with relapsed or refractory AML harboring IDH2 mutations . The following table summarizes key findings from various studies:

| Study | Patient Population | Response Rate | Complete Remission (CR) | Median Duration of Response |

|---|---|---|---|---|

| Study 1 | 199 patients with R/R AML | 40.3% | 19% | 8.2 months |

| Study 2 | Phase 1/2 trial | 46% (cCR) | Not specified | Not specified |

| Study 3 | Multicenter trial | 41% (with azacitidine) | Not specified | Not specified |

Differentiation Syndrome

A notable adverse effect associated with enasidenib is the differentiation syndrome (DS), which occurs in approximately 12% of treated patients. Symptoms include fever, dyspnea, and pulmonary infiltrates, typically manifesting within 30 days of starting therapy . Management often involves corticosteroids to mitigate symptoms effectively .

Case Studies and Research Findings

Several case studies have highlighted both the therapeutic potential and challenges associated with enasidenib treatment:

- Case Study 1 : A patient with advanced AML experienced significant hematologic recovery after initiating enasidenib therapy, demonstrating a complete remission lasting over six months.

- Case Study 2 : Another patient developed DS but responded well to corticosteroid treatment, underscoring the importance of monitoring for this syndrome during therapy.

Ongoing Research

Current research continues to explore the efficacy of enasidenib in combination therapies and its long-term effects on patient survival and quality of life. A recent study evaluated its use alongside azacitidine in older adults with newly diagnosed IDH2-mutant AML, showing promising results in overall response rates and safety profiles .

特性

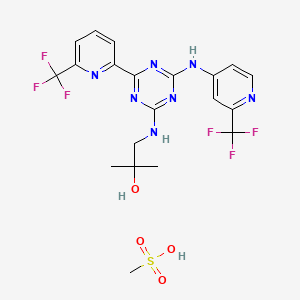

IUPAC Name |

methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZHZQZYWXEDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F6N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027943 | |

| Record name | Enasidenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1650550-25-6 | |

| Record name | Enasidenib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enasidenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENASIDENIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Enasidenib Mesylate interact with its target and what are the downstream effects?

A1: this compound is a targeted therapy drug that acts as a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) protein. [] In various myeloid malignancies, including acute myeloid leukemia (AML), mutations in the IDH2 gene are frequently observed. These mutations lead to the production of a mutant IDH2 enzyme, which produces an oncometabolite called 2-hydroxyglutarate (2-HG). [] 2-HG accumulation interferes with cellular processes, including DNA and histone methylation, ultimately contributing to the development and progression of cancer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。